REACTION_CXSMILES
|
[I-].[C:2]([O:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][N+:18]([CH3:21])=[CH:17][CH:16]=2)=[CH:11][C:10]=1[N+:22]([O-])=O)=[O:8])([CH3:5])([CH3:4])[CH3:3].[H][H]>CO>[NH2:22][C:10]1[CH:11]=[C:12]([CH:15]2[CH2:16][CH2:17][N:18]([CH3:21])[CH2:19][CH2:20]2)[CH:13]=[CH:14][C:9]=1[C:7]([O:6][C:2]([CH3:3])([CH3:4])[CH3:5])=[O:8] |f:0.1|
|
Name
|
oxide
|
Quantity
|
2.12 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-(4-(tert-butoxycarbonyl)-3-nitrophenyl)-1-methylpyridinium iodide
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
[I-].C(C)(C)(C)OC(=O)C1=C(C=C(C=C1)C1=CC=[N+](C=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a reactor
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC(C)(C)C)C=CC(=C1)C1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.8 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 140.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |